(E)-2-(4-chlorostyryl)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
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Description
(E)-2-(4-chlorostyryl)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H21ClN4O3 and its molecular weight is 448.91. The purity is usually 95%.
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Scientific Research Applications
Biological Activity of Piperazin-1-yl Methanone Derivatives
A series of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives were synthesized and characterized. These compounds displayed moderate to good antimicrobial activity, showcasing the potential for therapeutic applications (Mhaske et al., 2014).
Synthesis and Antibacterial Activity of Benzothiazole Derivatives
The synthesis of 3-substituted-8-methoxy-1, 2, 4-triazino[3,4-b] benzothiazole-4(H)-ones was achieved, revealing significant antibacterial properties. This study highlights the versatility of benzothiazole derivatives in developing new antibacterial agents (Vartale et al., 2008).
Antimicrobial Activity of Pyridine Derivatives
Pyridine derivatives synthesized from 2-amino substituted benzothiazoles and chloropyridine-carboxylic acid demonstrated variable and modest antimicrobial activity. This research expands the potential use of pyridine derivatives in antimicrobial therapy (Patel et al., 2011).
Properties
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O3/c1-31-20-4-2-3-18(15-20)23(30)28-11-13-29(14-12-28)24-21(16-26)27-22(32-24)10-7-17-5-8-19(25)9-6-17/h2-10,15H,11-14H2,1H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLDIQPJNZYMLU-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=C(C=C4)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=C(C=C4)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.